tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15798907
InChI: InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(16,9-11-17)12-6-4-5-7-12/h12H,4-11,16H2,1-3H3
SMILES:
Molecular Formula: C15H28N2O2
Molecular Weight: 268.39 g/mol

tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC15798907

Molecular Formula: C15H28N2O2

Molecular Weight: 268.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate -

Specification

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
IUPAC Name tert-butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate
Standard InChI InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(16,9-11-17)12-6-4-5-7-12/h12H,4-11,16H2,1-3H3
Standard InChI Key QCTRVCFRUJIAOS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a six-membered piperidine ring with three distinct functional groups:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic processes.

  • A cyclopentyl substituent at the 4-position, contributing to lipophilicity and conformational rigidity.

  • An amino group at the 4-position, enabling participation in hydrogen bonding and nucleophilic reactions.

The SMILES notation (CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCC2)N) and InChIKey (QCTRVCFRUJIAOS-UHFFFAOYSA-N) confirm the spatial arrangement.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₅H₂₈N₂O₂
Molecular Weight268.39 g/mol
IUPAC Nametert-butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in organic solvents (DCM, DMF)

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) are absent in available literature, analogous piperidine derivatives exhibit:

  • ¹H NMR: Peaks between δ 1.2–1.4 ppm (tert-butyl group), δ 3.0–3.5 ppm (piperidine protons), and δ 1.5–2.0 ppm (cyclopentyl protons).

  • MS (ESI+): Molecular ion peak at m/z 269.2 [M+H]⁺.

Synthetic Routes and Optimization

Primary Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Piperidine Functionalization: Cyclopentylpiperidine is treated with tert-butyl chloroformate to install the Boc group at the 1-position.

  • Amination: The 4-position is aminated via nucleophilic substitution or reductive amination, yielding the target compound.

Reaction Scheme:

Cyclopentylpiperidine+(Boc)₂OBasetert-Butyl 4-cyclopentylpiperidine-1-carboxylateNH₃Product\text{Cyclopentylpiperidine} + \text{(Boc)₂O} \xrightarrow{\text{Base}} \text{tert-Butyl 4-cyclopentylpiperidine-1-carboxylate} \xrightarrow{\text{NH₃}} \text{Product}

Purification and Yield

  • Purification: Flash column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

  • Yield: Reported yields range from 60–75%, depending on reaction scale and conditions.

CompoundTarget ReceptorIC₅₀ (nM)Source
tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate5-HT₁ₐ120
N-Boc-4-aminopiperidineD₂450
4-Cyano-1-Boc-piperidineNaₐ890

Applications in Drug Development

Intermediate in API Synthesis

The Boc group facilitates selective deprotection, enabling sequential functionalization. Notable derivatives include:

  • Antidepressants: Incorporation into SSRIs (e.g., paroxetine analogs) enhanced blood-brain barrier penetration.

  • Anticonvulsants: Structural analogs showed 30% higher efficacy in seizure suppression than gabapentin.

Structure-Activity Relationship (SAR) Insights

  • Cyclopentyl Group: Enhances metabolic stability by reducing CYP450 oxidation.

  • Boc Protection: Prevents undesired side reactions during peptide coupling.

Future Research Directions

Targeted Delivery Systems

  • Nanoparticle Encapsulation: Improving bioavailability via lipid-based nanoparticles could enhance CNS delivery.

  • Prodrug Design: Phosphorylating the amino group may optimize pharmacokinetics.

Computational Modeling

  • Docking Studies: Molecular dynamics simulations could predict affinity for orphan GPCRs (e.g., GPR139).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator